molecular formula C23H23N5O3 B2647774 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide CAS No. 921911-31-1

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide

Cat. No.: B2647774
CAS No.: 921911-31-1
M. Wt: 417.469
InChI Key: XYAYKJSMLSYIJW-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery

Pyrazolo[3,4-d]pyrimidine derivatives first gained prominence in the 1990s as purine bioisosteres, mimicking the adenine-binding motif of ATP in kinase catalytic domains. Early work focused on their anticancer potential, with seminal studies demonstrating inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The scaffold’s planar aromatic system enables π-π stacking interactions in hydrophobic kinase pockets, while its three nitrogen atoms facilitate hydrogen bonding with key residues like Cys-773 in EGFR.

A pivotal advancement occurred with the discovery that 4-amino substitutions at the pyrimidine ring significantly enhanced kinase selectivity. For instance, introducing an aniline group at this position improved EGFR inhibition 50-fold compared to aliphatic amines, as demonstrated in derivatives such as compound 12b (IC~50~ = 0.016 µM against EGFR^WT^). Subsequent structural diversification at the 1- and 5-positions yielded molecules with dual kinase targeting, such as compound 33 , which inhibits FLT3 and VEGFR2 at nanomolar concentrations. These innovations established pyrazolo[3,4-d]pyrimidines as versatile platforms for multikinase inhibitor development.

Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Targets

Compound Substituents Primary Target IC~50~ (µM) Secondary Target IC~50~ (µM)
12b 4-aniline, 1-hydrazone EGFR^WT^ 0.016 EGFR^T790M^ 0.236
33 4-oxyaryl, 1-urea FLT3 0.003 VEGFR2 0.009
13a 3-methylthio, 5-acetamide CDK2 0.23 mTOR 1.45

Structural Significance of the Benzyl-Phenoxypropanamide Substituent

The benzyl group at the 5-position of this compound occupies hydrophobic region I of kinase ATP-binding sites, a space typically filled by lipophilic residues like Leu-694 in FLT3. Molecular docking studies suggest that the benzyl moiety’s aryl ring engages in van der Waals interactions with these residues, stabilizing the inactive kinase conformation. Compared to smaller alkyl groups, the benzyl substituent increases binding affinity by 3–5-fold, as observed in EGFR inhibitors.

The phenoxypropanamide chain at the 1-position serves dual roles: its ethylene linker provides conformational flexibility, allowing the phenoxy group to access the ribose-binding pocket, while the propanamide terminus forms hydrogen bonds with backbone amides in the kinase hinge region. This design mirrors successful kinase inhibitors like erlotinib, where similar side chains improve solubility and oral bioavailability. Notably, the phenoxy group’s electron-rich aromatic system may enhance π-cation interactions with lysine residues near the ATP-binding site, a feature correlated with prolonged target residence times.

Structural Contributions to Kinase Inhibition

  • Benzyl Group :
    • Enhances hydrophobic interactions in region I (e.g., with Leu-694 in FLT3).
    • Increases metabolic stability compared to aliphatic substituents.
  • Phenoxypropanamide Chain :
    • Anchors the molecule in the ribose-binding pocket via hydrogen bonding.
    • Improves aqueous solubility through polar amide and ether functionalities.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-17(31-19-10-6-3-7-11-19)22(29)24-12-13-28-21-20(14-26-28)23(30)27(16-25-21)15-18-8-4-2-5-9-18/h2-11,14,16-17H,12-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAYKJSMLSYIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the benzyl group: This step typically involves alkylation reactions using benzyl halides in the presence of a base.

    Attachment of the ethyl linker: This can be done through nucleophilic substitution reactions using ethyl halides.

    Formation of the final amide: This step involves the reaction of the intermediate with 2-phenoxypropanoic acid or its derivatives under amide coupling conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : N-(2-{5-Benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide C₂₃H₂₃N₅O₃ 425.47 - 5-Benzyl
- 1-Ethyl-linked 2-phenoxypropanamide
High lipophilicity; potential for H-bonding
Analog 1 : N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide C₁₉H₂₀F₃N₅O₂ 407.40 - 5-[3-(Trifluoromethyl)benzyl]
- 1-Ethyl-linked butanamide
Enhanced metabolic stability (CF₃ group)
Analog 2 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₄H₂₆F₃N₅O₄ 649.60 - Chromen-2-yl and fluorophenyl substitutions
- Fluorinated benzamide
MP: 175–178°C; Mass: 589.1 (M⁺+1)
Analog 3 : Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate C₈H₈N₄O₃ 208.17 - Simple methyl ester at position 1 Lower molecular weight; ester hydrolysis susceptibility

Key Structural Differences and Implications

Substituent Effects on Lipophilicity and Binding: The target compound’s benzyl group increases lipophilicity compared to Analog 3’s methyl ester. However, Analog 1 substitutes benzyl with a 3-(trifluoromethyl)benzyl group, introducing strong electron-withdrawing effects that enhance metabolic stability and hydrophobic interactions .

Impact of Fluorination :

  • Analog 2 incorporates fluorine atoms in the chromen-2-yl and benzamide groups, improving membrane permeability and resistance to oxidative metabolism. Its higher molecular weight (649.60 g/mol) may limit oral bioavailability compared to the target compound .

Functional Group Stability :

  • Analog 3’s methyl ester is prone to hydrolysis, whereas the amide groups in the target compound and Analog 1 offer greater stability in physiological conditions .

Biological Activity

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C23H22N6O3
  • Molecular Weight : 430.459 g/mol
  • IUPAC Name : N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-(phenylformamido)acetamide
  • SMILES Notation : O=C(CNC(=O)c1ccccc1)NCCn3ncc4c(=O)n(Cc2ccccc2)cnc34

Biological Activity

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibitors are crucial in cancer therapy as they can halt the proliferation of cancer cells by interrupting the cell cycle. The compound has shown significant cytotoxic effects against various cancer cell lines in vitro.

The primary mechanism through which this compound exerts its effects is by inhibiting CDK2 activity. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression.

Case Studies and Experimental Data

Numerous studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays :
    • In a study evaluating the cytotoxic effects against human breast cancer cell lines (MCF7 and MDA-MB-231), concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
  • Mechanistic Studies :
    • Western blot analysis demonstrated that treatment with this compound led to decreased levels of phosphorylated retinoblastoma protein (Rb), indicating effective inhibition of CDK activity.
  • In Vivo Studies :
    • In xenograft models of breast cancer in mice, administration of this compound resulted in a marked decrease in tumor volume compared to untreated controls (average tumor volume reduction of 45% after four weeks).

Comparative Analysis with Similar Compounds

Compound NameTarget KinaseIC50 (µM)Biological Activity
N-(2-{5-benzyl...CDK20.5Anticancer
Pyrazolo[3,4-d]...CDK20.8Anticancer
Other CDK InhibitorsVarious0.6 - 1.0Anticancer

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